thymopoietin beta
Description
Historical Context and Evolution of Thymopoietin (B12651440) Nomenclature
Historically, the term "thymopoietin" was associated with a 49-amino-acid polypeptide isolated from the thymus, initially believed to be a hormone involved in T-cell differentiation. nih.govwikigenes.orgakjournals.comuniprot.org This smaller peptide was later understood to be a potential proteolytic fragment of larger precursor proteins encoded by the TMPO gene. nih.gov The gene and its products are now more broadly referred to as TMPO or LAP2, reflecting their localization and function at the nuclear envelope. genecards.orgmarrvel.orgnih.govproteinatlas.orgwikipedia.orgnih.govosti.govresearchgate.netuniprot.orgjax.org The human TMPO gene is also known by aliases such as LAP2, LEMD4, and TP. genecards.orgmarrvel.orgabclonal.comnih.govjax.org The nomenclature has evolved to recognize the diverse roles of the protein isoforms beyond their initial identification in the thymus.
Genomic Organization and Alternative Splicing Mechanisms of TMPO Gene
The human TMPO gene is located on chromosome 12, band 12q23.1, and spans approximately 35 kb. nih.govwikipedia.orgnih.govosti.gov It consists of eight exons. wikipedia.orgnih.gov The gene's structure allows for the production of multiple distinct protein isoforms through alternative mRNA splicing. nih.govgenecards.orgmarrvel.orgabclonal.comnih.govproteinatlas.orgnih.govresearchgate.netnih.gov This process involves the differential inclusion or exclusion of specific exons in the final mRNA transcript, leading to proteins with varying C-terminal regions. marrvel.orgnih.govnih.gov Alternative splicing is a key mechanism by which a single gene can give rise to proteins with diverse structures, localizations, and functions. nih.govgenecards.orgmarrvel.orgabclonal.comnih.govproteinatlas.orgresearchgate.netnih.govnih.govberkeley.eduoup.com
Alternative splicing of the TMPO gene results in the production of several protein isoforms, including the well-characterized alpha, beta, and gamma forms. marrvel.orgnih.govwikipedia.orgnih.govosti.govnih.govresearchgate.net These isoforms differ primarily in their C-terminal sequences due to the inclusion of different exons. marrvel.orgnih.govnih.gov For instance, exon 4 is spliced into TMPO alpha mRNA and contains sequences encoding a putative nuclear localization motif. marrvel.orgnih.govosti.gov In contrast, exon 8 is spliced into TMPO beta and gamma mRNAs and encodes a hydrophobic putative membrane-spanning domain. marrvel.orgnih.govosti.gov The different C-termini confer distinct properties and localization signals to the isoforms.
The molecular weights of these primary isoforms have been reported: TMPO alpha is approximately 75 kDa, TMPO beta is approximately 51 kDa, and TMPO gamma is approximately 39 kDa. marrvel.orgwikipedia.orgnih.govosti.gov
Here is a table summarizing the key characteristics of the main TMPO isoforms:
| Isoform | Approximate Molecular Weight (kDa) | Key Exons Included (C-terminus) | Primary Subcellular Localization |
| Thymopoietin Alpha | 75 | Exon 4 (Nuclear localization motif) | Diffuse in the nucleus |
| Thymopoietin Beta | 51 | Exon 8 (Membrane-spanning domain) | Nuclear membrane |
| Thymopoietin Gamma | 39 | Exon 8 (Membrane-spanning domain) | Nuclear membrane |
Note: This table is based on information regarding the primary, well-characterized isoforms. Additional isoforms may exist due to complex splicing patterns.
All TMPO isoforms contain an N-terminal LEM domain, which is crucial for interactions with other nuclear proteins like BAF (barrier-to-autointegration factor) and chromatin. nih.govgenecards.orgmarrvel.orgabclonal.comnih.govproteinatlas.orguniprot.orgembl.de However, their C-terminal regions, determined by alternative splicing, dictate their specific subcellular localization and interactions. marrvel.orgnih.govnih.govosti.gov
Thymopoietin alpha is generally found diffusely distributed throughout the nucleus and contains a lamin binding domain. nih.govgenecards.orgmarrvel.orgabclonal.comnih.govproteinatlas.orgwikipedia.org This suggests a role in the internal nuclear structure.
In contrast, this compound and gamma are predominantly localized to the nuclear membrane. nih.govgenecards.orgmarrvel.orgabclonal.comnih.govproteinatlas.orgwikipedia.orgnih.govosti.govnih.gov This differential localization is attributed to the hydrophobic membrane-spanning domain encoded by exon 8, which is present in both beta and gamma isoforms. marrvel.orgnih.govosti.gov TMPO beta and gamma also contain an HDAC3 interaction domain. nih.govgenecards.orgmarrvel.orgabclonal.comnih.govproteinatlas.org
This compound is a well-established inner nuclear membrane protein. marrvel.orgwikipedia.orgresearchgate.netnih.gov Its localization to the nuclear membrane is mediated by the C-terminal region containing a hydrophobic domain encoded by exon 8. marrvel.orgnih.govosti.gov This domain is thought to anchor TMPO beta to the lipid bilayer of the inner nuclear membrane. As a lamina-associated polypeptide 2 (LAP2) isoform, TMPO beta is known to interact with nuclear lamins, particularly lamin B1, and chromosomes. marrvel.orgwikipedia.orgnih.govosti.govuniprot.org These interactions are regulated by phosphorylation during mitosis and are important for the regulation of nuclear architecture, nuclear envelope reassembly after mitosis, and potentially anchoring interphase chromosomes to the nuclear envelope. marrvel.orgwikipedia.orgnih.govosti.govuniprot.org
Properties
CAS No. |
157298-12-9 |
|---|---|
Molecular Formula |
C7H12N2 |
Synonyms |
thymopoietin beta |
Origin of Product |
United States |
Molecular Biology and Regulation of Thymopoietin Beta
Transcriptional and Post-Transcriptional Regulation of TMPO Beta Expression
The TMPO gene, located on human chromosome 12q22 or 12q23.1, is the genetic basis for the different thymopoietin (B12651440) isoforms. genecards.orgnih.govresearchgate.netnih.govnih.govplos.org The generation of TMPO beta, alongside other isoforms like alpha and gamma, is primarily controlled by alternative mRNA splicing of the TMPO gene, which consists of at least eight exons. genecards.orgnih.govwikipedia.orgnih.govnih.govwikipedia.orgresearchgate.netnih.gov Specifically, exon 8 is included in the mRNA transcripts for TMPO beta and gamma, encoding a hydrophobic domain that is believed to facilitate their targeting to the nuclear membrane. researchgate.netnih.govnih.gov
Expression of the TMPO gene and its isoforms, including TMPO beta, is considered ubiquitous across various cell types. genecards.orgnih.govnih.govwikipedia.org Transcriptional regulation of TMPO can be influenced by various factors. For instance, the long non-coding RNA (lncRNA) TMPO-AS1 has been shown to regulate TMPO transcription. wikipedia.orgnih.gov Additionally, the expression of TMPO can be affected by transcription factors such as E2F and p53, particularly noted in the context of human papillomavirus (HPV) infection and associated cervical cancer. plos.orgfrontiersin.org The presence of different TMPO isoforms, generated through alternative splicing, may also lead to competition among them in regulating transcriptional processes. wikipedia.orgnih.govdrugbank.com
The following table summarizes key characteristics of the TMPO isoforms:
| Isoform | Approximate Molecular Weight (kDa) | Primary Localization |
| Alpha | 75 | Diffuse nuclear |
| Beta | 51 | Nuclear membrane |
| Gamma | 39 | Nuclear membrane |
Post-Translational Modifications of Thymopoietin Beta
This compound undergoes various post-translational modifications (PTMs) that can influence its structure, localization, and interactions. nih.govebi.ac.ukresearchgate.net Documented PTMs for TMPO beta (LAP2 beta) include phosphorylation, citrullination, and ubiquitination. nih.govebi.ac.ukresearchgate.net These modifications can play crucial roles in modulating the protein's function and its dynamic interactions within the nuclear environment.
Role of Phosphorylation in Modulating this compound Function
Phosphorylation is a significant post-translational modification that regulates the interaction of LAP2 proteins, including TMPO beta, with other nuclear components such as lamin B1 and chromosomes. genecards.orgwikipedia.orgresearchgate.netnih.govnih.govebi.ac.uk Research indicates that mitosis-specific phosphorylation of TMPO beta (LAP2 beta) leads to the abolition of its binding to lamin B and chromosomes. nih.govebi.ac.ukresearchgate.net This phosphorylation-dependent regulatory mechanism is thought to be important for the dynamic reorganization of the nuclear envelope during the cell cycle, specifically during nuclear envelope reassembly following mitosis and in anchoring the nuclear lamina and interphase chromosomes to the nuclear envelope. ebi.ac.uk
Cellular Functions of Thymopoietin Beta in Nuclear Architecture and Dynamics
Interaction with Nuclear Lamina Components
A well-established function of thymopoietin (B12651440) beta is its ability to bind to nuclear lamins, particularly B-type lamins. LAP2, which includes the beta isoform, binds directly to lamin B1. uniprot.orgnih.govuniprot.org This interaction is crucial for linking the nuclear membrane to the nuclear lamina. jax.org While LAP2 beta primarily interacts with B-type lamins at the nuclear periphery, another isoform, LAP2 alpha, specifically interacts with A-type lamins within the nuclear interior. jax.orgwikipedia.org The interaction between LAP2 beta and lamin B1 is regulated by phosphorylation, particularly during mitosis. uniprot.orgnih.govuniprot.orgnih.gov Studies have indicated that the lamin-binding site of LAP2 beta has been highly conserved across vertebrate evolution, suggesting its fundamental role in mediating interactions between polymers of A- and B-type lamins. jax.org
Thymopoietin beta is implicated in the dynamic processes of nuclear envelope assembly and disassembly, which occur during each cell cycle. LAP2 beta has been assigned roles in linking chromatin to the nuclear envelope during interphase and in nuclear envelope breakdown and reassembly during mitosis. abiocode.com Its interaction with lamin B1 and chromosomes is regulated by phosphorylation during mitosis, a key event in nuclear envelope disassembly. uniprot.orgnih.govuniprot.orgnih.gov Studies using Xenopus laevis cell-free nuclear assembly reactions have shown that the addition of human recombinant LAP2 beta truncation mutants severely affected nuclear envelope and lamin assembly, clearly indicating a role for LAP2 beta in lamin dynamics essential for nuclear envelope reassembly. abiocode.comsapient.bio Furthermore, LAP2 beta may help direct the assembly of the nuclear lamina, thereby contributing to the maintenance of the nuclear envelope's structural organization. researchgate.netnih.gov
Binding to Lamin B1 and Lamin A/C
Role in Chromatin Organization and Dynamics
This compound plays a role in organizing chromatin and influencing its dynamics within the nucleus. It is thought to link the nuclear membrane to chromatin.
LAP2, including the beta isoform, plays a role in the regulation of nuclear architecture by binding to chromosomes. uniprot.orgnih.gov This interaction is regulated by phosphorylation during mitosis. uniprot.orgnih.govuniprot.orgnih.gov LAP2 beta binds to both lamin B and chromosomes in a phosphorylation-dependent manner. abiocode.com It is suggested to provide docking sites for chromatin via interactions with histones and the DNA-bridging protein barrier-to-autointegration factor (BAF). jax.org The interaction with chromosomes is mediated, in part, by a LEM-like domain within LAP2 isoforms. During early embryonic development in zebrafish, LAP2 omega, an isoform with similarities to mammalian LAP2 beta and gamma, becomes associated with mitotic chromosomes before anaphase, and chromosomes decorated with vesicles assemble their own nuclear envelope, suggesting involvement in karyomere formation. nih.gov In Xenopus A6 cells, the beta isoform was found in association with mitotic chromosomes and decorated with vesicles when expressed as a GFP fusion protein. nih.gov
This compound is suggested to affect chromatin structure and organization, possibly through its binding to BAF or other chromatin proteins. abiocode.com The interplay between TMPO and BAF in a sequence-independent manner may affect the stabilization of chromatin structure. jax.org LAP2 alpha, another isoform, is a non-membrane protein associated with the nucleoskeleton and may help to organize higher-order chromatin structure by interacting with A-lamins and chromosomes. jax.org While LAP2 beta is membrane-bound, its interaction with chromatin components suggests an influence on the spatial organization of chromatin within the nucleus, particularly its association with the nuclear periphery. This association is known to be involved in transcriptional regulation through mechanisms like position effect repression. abiocode.com
Modulation of Chromosome Association with the Nuclear Periphery
Involvement in DNA Replication and Cell Cycle Control
This compound is involved in the regulation of DNA replication and cell cycle progression. The TMPO gene, encoding thymopoietin isoforms including beta, is involved in replication and cell cycle control. genecards.orgnih.gov
Control of DNA Replication Initiation via Interaction with NAKAP95
This compound is implicated in the intricate process of initiating DNA replication. Research indicates that TMPO beta participates in this crucial cellular event through a specific interaction with NAKAP95. nih.govbioregistry.ioresearchgate.netresearchgate.netwikipedia.orgnih.govgoogleapis.comfluoroprobe.com NAKAP95, also identified as A-kinase anchor protein 8-like (AKAP8L), is a protein that may contribute to the regulation of DNA replication initiation when complexed with TMPO beta. researchgate.net The precise molecular mechanisms by which the interaction between TMPO beta and NAKAP95 controls the initiation of DNA replication are an active area of research. However, their documented association highlights a functional link between the inner nuclear membrane protein TMPO beta and the machinery that governs the commencement of DNA synthesis. nih.govbioregistry.ioresearchgate.netresearchgate.netwikipedia.orgnih.govgoogleapis.comfluoroprobe.com
Signal Transduction and Gene Regulation Mediated by Thymopoietin Beta
Modulation of Transcription Factor Activity (e.g., E2F, HDAC3)
Thymopoietin (B12651440) beta is known to modulate the activity of key transcription factors, notably through its interaction with Histone Deacetylase 3 (HDAC3). The beta and gamma isoforms of TMPO are localized to the nuclear membrane and contain a specific interaction domain for HDAC3. genecards.org This interaction is crucial for the repressive functions of thymopoietin beta.
Research indicates that LAP2 beta (this compound) can influence repressive epigenetic modifications via its interaction with HDAC3. This association has been shown to reduce the transcriptional activity of the E2F-DP complex. embopress.org While LAP2 alpha, another isoform, has also been demonstrated to contribute to inhibiting the activity of the E2F1 transcription factor, the interaction with HDAC3 appears specific to the beta and gamma isoforms. mdpi.comwikipedia.org The E2F family of transcription factors is critical for regulating cell cycle progression and the expression of genes involved in DNA replication. um.esnih.gov By modulating E2F activity, this compound can impact cellular proliferation and cell cycle control.
Furthermore, studies on TMPO-AS1, a long noncoding RNA associated with the TMPO gene, suggest its involvement in modulating E2F-associated gene expression pathways. Knockdown of TMPO-AS1 has been observed to attenuate the E2F signaling pathway, indicating a complex regulatory network involving TMPO and its related transcripts in controlling E2F activity. researchgate.netuniprot.org
Mechanisms of Gene Silencing and Transcriptional Control
This compound contributes to gene silencing and transcriptional control primarily through its interaction with HDAC3 and its role in organizing chromatin at the nuclear periphery. Gene expression at the nuclear periphery is often subject to repression mediated by epigenetic modifications, including histone deacetylation. embopress.orgactivemotif.comresearchgate.net
LAP2 beta interacts with HDAC3 at the nuclear envelope, and this interaction has been shown to induce histone H4 deacetylation. embopress.org HDAC3, a class I histone deacetylase, is a key enzyme involved in removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The interaction between LAP2 beta and HDAC3 is thought to contribute to anchoring chromatin to specific locations at the nuclear periphery, thereby inhibiting transcription in these regions. embopress.org This mechanism provides a link between the structural organization of the nucleus, mediated by nuclear envelope proteins like this compound, and the regulation of gene expression through epigenetic modifications.
Variants in the TMPO gene, encoding LAP2 proteins including this compound, have been associated with altered cell proliferation, chromatin structure, and gene expression-regulation pathways, further highlighting the importance of this compound in these processes. mdpi.comwikipedia.org
Involvement in Intracellular Signaling Pathways (e.g., Mitogen-Activated Protein Kinases)
The involvement of this compound in intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, is less extensively documented compared to its role in modulating transcription factors and gene silencing through HDAC3 interaction.
MAPK pathways are fundamental signaling cascades that relay extracellular stimuli to intracellular responses, regulating diverse cellular programs including gene expression, proliferation, and differentiation. While MAPK signaling is broadly involved in regulating transcriptional events, direct evidence specifically linking this compound to the modulation of MAPK pathways is limited in the reviewed literature. Some studies discuss the involvement of MAPK pathways in cellular processes where TMPO or related molecules might also play a role, or mention the impact of other compounds (like Tetramethylpyrazine) on MAPK signaling, but a clear and direct signaling axis involving this compound and MAPK pathways is not prominently established in the provided search results. One study noted thymopoietin downregulation in a context of altered MAPK signaling in a disease model, but the mechanistic link was not detailed as a function of this compound itself. Another snippet mentions peptides derived from polymorphic intracellular MAPK and caspase-8 signaling pathways in relation to LAP2 isoforms, but the specific involvement of this compound in these pathways requires further clarification.
Broader Biological and Immunological Context of Thymopoietin Beta Expression
Ubiquitous Tissue and Cellular Expression Profiles
The TMPO gene gives rise to several protein isoforms through alternative splicing, including alpha, beta, and gamma, among others wikipedia.orggenecards.orgnih.gov. TMPO-beta is recognized as the most abundant of these isoforms and is widely expressed across various tissues and cell types in humans wikipedia.orggenecards.orgnih.govnih.govresearchgate.netmapmygenome.innih.gov. Its presence has been detected in numerous adult tissues, reflecting a ubiquitous expression pattern nih.govresearchgate.netnih.gov. Cellularly, TMPO-beta is primarily localized to the nuclear envelope, specifically the inner nuclear membrane, and is tightly associated with the nuclear lamina wikipedia.orgnih.govnih.govresearchgate.netmapmygenome.innih.govabcam.comsigmaaldrich.com. This localization is consistent with its role in maintaining nuclear structure.
Data on TMPO gene expression across various human tissues indicates its widespread presence. While expression levels can vary, it is found in many different physiological contexts.
| Tissue/Cell Type | Expression Level (Qualitative based on search results) | Source Index |
| Most tissues | Expressed | wikipedia.orggenecards.orgnih.govnih.govresearchgate.netmapmygenome.innih.gov |
| Adult thymus | Most abundant | genecards.orgabcam.comuniprot.org |
| Fetal liver | Most abundant | genecards.orgabcam.comuniprot.org |
| Ventricular zone | Expressed | uniprot.org |
| Lymph node | Expressed | nih.gov |
| Bone marrow | Expressed | nih.gov |
| Cancerous cells (tested) | Highly expressed | nih.gov |
| Low-proliferative nerve tissue | Very low expression | nih.gov |
| Glioblastoma tissues | Significantly higher than normal brain | nih.govnih.gov |
| Breast cancer tumors | Overexpressed | researchgate.net |
| Cervical cells and tissues | Expressed (differential expression with HPV) | nih.govresearchgate.net |
| Gastric cancer tissues | Highly expressed | researchgate.net |
| Melanoma tissues | Upregulated |
Role in Cellular Proliferation and Differentiation Processes
TMPO, and particularly its abundant beta isoform, plays a significant role in fundamental cellular processes, including nuclear structure, chromatin organization, mitosis, and cell cycle control wikipedia.orggenecards.orgnih.govnih.govresearchgate.netmapmygenome.innih.govsigmaaldrich.comuniprot.orgnih.govfrontiersin.orgmdpi.comnih.gov. TMPO-beta is involved in the regulation of nuclear architecture by binding to lamin B1 and chromosomes, an interaction modulated by phosphorylation during mitosis wikipedia.orgnih.govmapmygenome.insigmaaldrich.comuniprot.orgmarrvel.org. This function is crucial for the proper assembly of the nuclear envelope after mitosis and the anchoring of the nuclear lamina and interphase chromosomes to the nuclear envelope mapmygenome.inuniprot.org.
The protein's involvement in cell cycle regulation, particularly mitosis, is well-documented sigmaaldrich.comnih.govfrontiersin.orgmdpi.com. TMPO can directly bind to the retinoblastoma protein (Rb), which is essential for anchoring Rb to the nucleus and influencing E2F activation and downstream gene expression, thereby maintaining appropriate cell cycle progression frontiersin.org. Depletion of TMPO has been shown to induce growth-inhibiting phenotypes, including reduced proliferation and the induction of apoptosis in various cell types nih.govnih.govfrontiersin.org. This suggests a critical role for TMPO-beta in controlling cell growth and division. TMPO has also been implicated in maintaining genomic stability by chaperoning replication protein A (RPA) to sites of DNA damage frontiersin.org.
Influence on T-Cell Development and Maturation (in the context of the broader TMPO family and its historical associations)
Historically, thymopoietin (B12651440) was first isolated from the thymus and was believed to be involved in the development and differentiation of T-cells genecards.orgnih.govuniprot.orgnih.govresearchgate.netnih.govmaayanlab.cloudgoogle.comiiab.me. This historical association led to the naming of the gene as TMPO. However, subsequent research revealed that TMPO-beta is, in fact, a human homolog of the rat protein LAP2 (lamina-associated polypeptide 2) wikipedia.orgnih.govmapmygenome.inmarrvel.org. The primary established functions of the TMPO protein family, including TMPO-beta, are now understood to be centered on nuclear structure, chromatin organization, and cell cycle control, reflecting their role as nuclear proteins wikipedia.orggenecards.orgnih.govnih.govresearchgate.netmapmygenome.innih.govsigmaaldrich.comuniprot.orgnih.govfrontiersin.orgmdpi.comnih.gov. While the historical context links TMPO to T-cell development, the more recent and detailed understanding places TMPO-beta's core functions within the nuclear dynamics of most cells.
Interaction with the Neuroendocrine Network
Based on the provided search results, there is no direct information detailing the interaction of thymopoietin beta specifically with the neuroendocrine network. However, TMPO-beta is known to interact with the Lamin B Receptor (LBR) uniprot.orgnih.govgoogleapis.com. LBR is an integral protein of the inner nuclear membrane and plays a role in anchoring the nuclear lamina and heterochromatin to the nuclear envelope researchgate.netresearchgate.netbiorxiv.orgbiologists.com. This interaction is significant for maintaining nuclear structure and chromatin organization researchgate.netresearchgate.netuniprot.orgbiorxiv.orgbiologists.com. While this interaction is crucial for nuclear function, the provided information does not establish a direct link between TMPO-beta and the broader neuroendocrine signaling pathways.
Advanced Research Methodologies and Experimental Models in Thymopoietin Beta Studies
In Vitro Cellular Models for Functional Analysis
In vitro cellular models are fundamental to understanding the functional roles of TMPO beta. These models allow for controlled environments to study TMPO beta expression, localization, and its impact on cellular processes. Studies have utilized various cell lines to investigate TMPO beta. For instance, immunofluorescent staining in human cell lines like A-431 and U2OS has been used to visualize the localization of TMPO beta to the nuclear membrane. proteinatlas.org This localization is consistent with its known function as a lamina-associated polypeptide. uniprot.org
The effects of manipulating TMPO beta levels or its associated molecules have also been explored in cell cultures. For example, studies on the long non-coding RNA TMPO-AS1, which is transcribed antisense to TMPO, have utilized cell lines such as MCF-7 and T47D breast cancer cells to demonstrate that TMPO-AS1 knockdown significantly suppresses cell viability, migration, and invasion. spandidos-publications.com Similarly, in lung adenocarcinoma cells (H838 and SK-LU-1), TMPO-AS1 knockdown inhibited cell proliferation, arrested the cell cycle, and induced apoptosis. dovepress.com These in vitro studies provide crucial insights into the cellular consequences of altering TMPO-AS1, which can influence TMPO expression. nih.govnih.gov
Furthermore, in vitro experiments have been instrumental in examining the interaction of TMPO beta with other nuclear proteins, such as lamins. Studies using HeLa cells expressing mutated LAP2alpha (an isoform of TMPO) demonstrated that an Arg690Cys substitution compromised its interaction with the C-terminus of pre-lamin A. nih.gov This highlights the utility of cellular models in dissecting specific protein-protein interactions involving TMPO beta.
Genetic Manipulation and Perturbation Models
Genetic manipulation techniques are indispensable for investigating the function of TMPO beta by altering its expression or structure. These approaches allow researchers to observe the phenotypic consequences of such alterations.
The TMPO gene is a single-copy gene that encodes multiple isoforms, including TMPO beta, through alternative splicing. wikigenes.orgnih.gov It is located on chromosome 12q23.1 in humans. nih.gov Genetic variants within the TMPO gene, such as the rs17028450 missense polymorphism (Arg690Cys), have been studied for their potential impact on protein interaction, specifically the interaction between LAP2 and lamin A proteins, using in vitro models. frontiersin.org
Knockdown and Overexpression Approaches (e.g., siRNA, shRNA)
Knockdown and overexpression strategies, commonly employing techniques like small interfering RNA (siRNA) and short hairpin RNA (shRNA), are widely used to study the functional significance of TMPO beta and its related transcripts like TMPO-AS1.
siRNA-mediated knockdown of TMPO-AS1 has been shown to significantly inhibit breast cancer cell viability and suppress migration and invasion in vitro. spandidos-publications.com The efficiency of TMPO-AS1 knockdown using siRNA has been confirmed by qRT-PCR in various cell lines. dovepress.com This technique allows for a reduction in the target molecule's expression, enabling researchers to assess its necessity for specific cellular processes.
Conversely, overexpression approaches involve increasing the cellular levels of the target protein or RNA. While the provided snippets focus more on knockdown studies related to TMPO-AS1 and its effects, overexpression of TMPO-AS1 has been shown to increase the expression of genes in the "E2F target" pathway, which are associated with cell proliferation. nih.gov These complementary approaches, knockdown and overexpression, are crucial for establishing the functional role of TMPO beta and its associated molecules in various cellular contexts. The Human Protein Atlas also utilizes siRNA-mediated gene silencing for validating the subcellular localization of proteins like TMPO, with enhanced validation given upon a significant reduction in relative fluorescence intensity in siRNA-treated cells. proteinatlas.orgproteinatlas.org
Advanced Microscopy and Imaging Techniques for Subcellular Localization and Dynamics
Advanced microscopy and imaging techniques are vital for determining the precise subcellular localization of TMPO beta and observing its dynamic behavior within the cell. Immunofluorescence staining, often coupled with confocal microscopy, is a standard method for visualizing TMPO beta. This technique has confirmed the localization of TMPO beta to the nuclear membrane in human cell lines. proteinatlas.orgproteinatlas.org
Systematic validation of antibody binding and protein subcellular localization using siRNA and confocal microscopy further enhances the reliability of these findings. proteinatlas.org By knocking down TMPO expression and observing a corresponding decrease in fluorescence signal at the nuclear membrane, researchers can confirm the specificity of the antibody and the true localization of the protein. While the snippets specifically mention TMPO beta's nuclear membrane localization, advanced imaging can also potentially reveal dynamic changes in its distribution during the cell cycle or in response to specific stimuli, given its interaction with lamins and chromosomes in a mitotic phosphorylation-regulated manner. uniprot.org
Proteomic Approaches for Interaction Partner Identification
Proteomic approaches are employed to identify proteins that interact with TMPO beta, providing insights into its molecular functions and pathways. Techniques such as co-immunoprecipitation followed by mass spectrometry (LC-MS/MS) are powerful tools for identifying protein complexes.
A large-scale proteome analysis to determine protein partners of WRN, a protein involved in DNA repair and aging, identified TMPO among the top 15 new interactors in human embryonic kidney cells. nih.gov This study utilized co-immunoprecipitation from cell extracts and mass spectrometry, highlighting TMPO as a potential direct interacting partner of WRN, particularly when nuclease treatments were applied to enrich for direct protein-protein interactions. nih.gov
Other studies have investigated the interaction of LAP2 (TMPO) with nuclear lamins. It has been demonstrated that LAP2 binds to lamin B1 in vitro. frontiersin.org The C-terminal domain of LAP2 is also required to maintain the correct nuclear distribution of lamins A, B1, and B2 in cancer cells, suggesting that TMPO mutations could destabilize lamin distribution. frontiersin.org Proteomic data from databases like ProteomicsDB and MaxQB can also provide information on protein expression and potential tissue co-expression partners for the TMPO gene. genecards.org Protein-protein interaction databases like BioGRID and IntAct list known interactors, including the interaction of TMPO with LMNA, BANF1, and RB1. genecards.orguniprot.org
Bioinformatic and Computational Analyses of TMPO Gene and Protein
Bioinformatic and computational analyses play a crucial role in understanding the TMPO gene and protein, from predicting functional domains and interactions to analyzing gene expression patterns and evolutionary conservation.
Bioinformatic tools can be used to predict potential binding sites between molecules, such as the hypothesized binding sites between miR-320a and TMPO-AS1 using databases like starBase v.2.0. researchgate.net Computational analysis can also be applied to high-throughput sequencing data for integrative analysis of gene lists using resources like DAVID. fu-berlin.de
Analysis of the TMPO gene sequence has revealed its structure, including the exons that encode different isoforms. Exon 8, present in TMPO beta and gamma, encodes a putative membrane-spanning domain crucial for their nuclear membrane localization. nih.gov Bioinformatic analysis of protein attributes can provide information on quaternary structure and known interactions. genecards.org
Computational predictions and analyses are often used in conjunction with experimental validation. For instance, the interaction between TMPO-AS1 and E2F1 was predicted using catRAPID bioinformatics tool and subsequently validated by RNA pull-down and radioimmunoprecipitation assays. researchgate.net Online data analysis tools like GEPIA have been used to investigate the aberrant expression of TMPO-AS1 in various cancers and its association with prognosis. researchgate.net
Comparative Evolutionary Studies of TMPO Beta
Comparative evolutionary studies of TMPO beta and the TMPO gene across different species provide insights into its conservation and the evolutionary pressures that have shaped its function.
The TMPO gene is present in all vertebrate lineages. oup.com TMPO beta appears to be the human homologue of rat lamin-associated polypeptide 2 (LAP2), highlighting its evolutionary conservation. nih.gov The LAP2 beta isoform is conserved as far back as vertebrates and can attach to the nuclear envelope and bind lamin B. oup.com
Comparative genomic data and phylogenetic analyses are used to study the tempo and mode of gene family evolution, including gene duplication and deletion rates. nih.goviu.edu While the snippets don't provide specific detailed phylogenetic trees for TMPO beta, the presence of TMPO in various vertebrates and the conservation of the LAP2 beta isoform suggest an important and evolutionarily conserved function related to nuclear structure and potentially T-cell development, given the historical context of thymopoietin (B12651440). wikigenes.org The co-option of transposable elements and alternative splicing events have also played a role in the evolution of TMPO isoforms, particularly the LAP2alpha domain found in both TMPO and ZNF451 in mammals. oup.comoup.com
Comparative studies can also involve examining the conservation of protein domains, such as the LEM domain present in TMPO isoforms, which is involved in interactions with other nuclear proteins and chromatin. nih.gov Evolutionary constrained regions (ECRs) for the TMPO gene can be identified through tools like Aminode, providing further evidence of functional conservation. genecards.org
Future Directions and Unexplored Avenues in Thymopoietin Beta Research
Elucidation of Isoform-Specific Functions and Regulatory Networks
The TMPO gene gives rise to multiple isoforms, including alpha, beta, gamma, delta, epsilon, and zeta, through alternative splicing nih.govnih.gov. While all isoforms share a common N-terminal domain, their differing C-terminal regions lead to distinct localizations and potential functions nih.gov. Specifically, the beta and gamma isoforms are localized to the nuclear membrane and contain an HDAC3 interaction domain, whereas the alpha isoform is diffusely distributed in the nucleus and possesses a lamin binding domain nih.govnih.gov. The distinct isoforms may compete with each other in chaperoning other proteins and regulating transcription nih.gov.
Future research needs to focus on dissecting the specific roles of thymopoietin (B12651440) beta compared to other isoforms. Although studies suggest that TMPO-beta and gamma could be potential diagnostic markers for breast cancer, and TMPO-alpha is upregulated in cervical cancer and associated with poor prognosis in gastric cancer and lymphoma, the unique contributions of each isoform to cellular processes and disease pathogenesis are not fully understood nih.govnih.govnih.govnih.gov. Investigating the specific protein-protein interactions and regulatory networks unique to thymopoietin beta will be crucial. This includes identifying the factors that govern the alternative splicing of the TMPO gene, leading to the differential expression of its isoforms in various cell types and physiological states nih.gov. Understanding these regulatory networks will provide insights into how the expression and function of this compound are controlled and how this is perturbed in disease.
Comprehensive Understanding of this compound's Precise Molecular Mechanisms in Chromatin and Cell Cycle Control
This compound is known to bind directly to lamin B1 and chromosomes in a manner regulated by mitotic phosphorylation uniprot.org. It is implicated in nuclear envelope reassembly after mitosis and the anchoring of the nuclear lamina and interphase chromosomes to the nuclear envelope uniprot.org. Furthermore, TMPO is involved in DNA replication and chromatin remodeling uniprot.orgmybiosource.commybiosource.com. While its association with chromatin and involvement in these processes are recognized, the precise molecular mechanisms by which this compound exerts its effects remain to be fully elucidated nih.govuniprot.org.
Future studies should aim to detail how this compound interacts with specific chromatin components and remodeling complexes. Understanding how its binding to lamin B1 and chromosomes is regulated at a molecular level, particularly through phosphorylation during mitosis, is essential uniprot.org. The role of this compound in the initiation of DNA replication, potentially through interaction with proteins like HAP95 or NAKAP95, requires further investigation to define the exact mechanisms involved mybiosource.comhmdb.ca. Additionally, exploring how this compound influences chromatin structure and accessibility to the transcriptional machinery will provide a more comprehensive picture of its impact on gene expression and cell cycle progression nih.govnih.gov. Studies have shown that TMPO knockdown can inhibit proliferation and induce cell cycle arrest and apoptosis in cancer cells, highlighting its importance in cell cycle control, but the detailed molecular pathways involved need further mapping nih.govnih.govresearchgate.net.
Investigative Pathways into Novel Interaction Partners and Signaling Cascades
This compound is known to interact with lamin B1 and chromosomes uniprot.org. It also contains an HDAC3 interaction domain nih.gov. Research has identified other potential interaction partners, such as BAF (barrier to autointegration factor), a DNA-binding protein that interacts with LAP2-beta through its LEM box biologists.com. The interaction with proteins like HAP95 or NAKAP95 is also suggested in the context of DNA replication initiation mybiosource.comhmdb.ca.
However, the full spectrum of proteins that interact with this compound and the signaling cascades it participates in or influences are not completely understood. Future research should employ advanced proteomic techniques to identify novel interaction partners of this compound in different cellular contexts and at various stages of the cell cycle. Exploring how these interactions modulate its function and contribute to its roles in nuclear structure, DNA replication, and cell cycle control is crucial. Furthermore, investigating the signaling pathways upstream that regulate this compound activity and the downstream cascades that mediate its effects will provide a more complete understanding of its cellular functions mdpi.com. For instance, studies on the long non-coding RNA TMPO-AS1 suggest a regulatory relationship with TMPO transcription, potentially involving biomolecular condensates with FUS and p300 nih.govresearchgate.net. The interplay between this compound and signaling pathways like TGF-beta also warrants further investigation, as suggested by studies on TMPO-AS1 and its effect on TGF-beta signaling related gene signatures ujms.netujms.net.
Interplay with Epigenetic Regulation and Chromatin Remodeling
This compound's involvement in chromatin remodeling has been noted mybiosource.commybiosource.com. Epigenetic modifications, including DNA methylation, histone modifications, and non-coding RNAs, play critical roles in regulating gene expression and chromatin structure nih.govmdpi.com. The interaction between nuclear envelope proteins like lamins and LAP2 isoforms with chromatin suggests a potential role for this compound in linking nuclear structure to epigenetic regulation nih.gov.
Unexplored avenues lie in comprehensively understanding how this compound interacts with the epigenetic machinery. This includes investigating whether this compound directly influences DNA methylation patterns or interacts with DNA methyltransferases. Exploring its relationship with histone modifying enzymes, such as histone acetyltransferases and deacetylases (given its interaction with HDAC3), and how these interactions impact chromatin accessibility and gene expression is another critical area nih.govwou.edu. Furthermore, the potential interplay between this compound and non-coding RNAs, such as microRNAs and long non-coding RNAs, in regulating gene expression and chromatin organization needs to be investigated nih.govnih.gov. Understanding these complex interactions will shed light on how this compound contributes to the dynamic regulation of chromatin structure and gene expression, impacting various cellular processes and potentially contributing to disease development.
Q & A
Q. What are the structural characteristics and isoforms of thymopoietin beta (TPβ)?
TPβ is a 51-kDa protein encoded by alternatively spliced mRNAs, sharing an identical N-terminal region with TPα and TPγ but divergent C-terminal domains . Its structure includes motifs for nuclear localization and potential kinase interactions, which influence subcellular compartmentalization. Key domains to analyze include residues 1–49 (homologous to the original 49-aa thymopoietin) and variable C-terminal regions that dictate isoform-specific functions. Researchers should use techniques like Western blotting with isoform-specific antibodies (e.g., anti-TPβ/LAP2) to distinguish TPβ from other isoforms .
Q. What experimental models are suitable for studying TPβ's role in T-cell differentiation?
TPβ modulates T-cell receptor signaling and differentiation, as shown in murine thymocyte assays and human fetal liver-derived cell lines . In vitro models include primary thymocyte cultures treated with TPβ fragments (e.g., TP4, residues 32–35), which enhance Lyt1/Lyt2 marker expression . For in vivo relevance, use transgenic mice with TPβ knockdown or tissue-specific overexpression. Flow cytometry with markers like CD4+/CD8+ is critical for quantifying T-cell subsets post-intervention .
Q. How can TPβ expression levels be quantified across tissues?
Use qRT-PCR with primers targeting TPβ-specific exons and immunohistochemistry (IHC) with validated antibodies (e.g., anti-TPβ/LAP2). For protein quantification, ELISA kits optimized for human TPβ (e.g., Abcam’s Human this compound ELISA) provide sensitivity down to 0.1 ng/mL. Normalize results to housekeeping genes (e.g., GAPDH) and include controls like TPβ-overexpressing cell lysates .
Advanced Research Questions
Q. How do alternative splicing mechanisms regulate TPβ functional diversity in cancer vs. normal cells?
TPβ splicing variants are overexpressed in digestive tract cancers (e.g., colorectal adenocarcinoma) and correlate with cell motility via LAP2 interactions . To investigate splicing regulation, perform RNA-seq on paired tumor/normal tissues and validate splice junctions using droplet digital PCR (ddPCR). CRISPR-Cas9-mediated exon skipping can elucidate isoform-specific oncogenic roles .
Q. What methodologies resolve contradictions in TPβ’s immunomodulatory effects across studies?
Discrepancies arise from fragment-specific activities (e.g., TP3 vs. TP4) and model systems (e.g., murine vs. human). Address this by:
- Conducting dose-response assays to identify fragment-specific thresholds (e.g., TP4’s optimal activity at 10–100 nM) .
- Comparing immune outcomes in TPβ-knockout models vs. wild-type under identical conditions (e.g., LPS challenge).
- Applying meta-analysis to aggregate data from heterogeneous studies, adjusting for variables like tissue source and assay type .
Q. What experimental designs optimize TPβ detection in low-abundance biological samples?
Pre-concentrate samples using immunoprecipitation (IP) with magnetic bead-conjugated anti-TPβ antibodies. Combine with mass spectrometry (LC-MS/MS) for high specificity, particularly in serum or cerebrospinal fluid. For cellular localization, use subcellular fractionation followed by IHC or proximity ligation assays (PLA) to visualize TPβ-nuclear envelope interactions .
Q. How can researchers validate TPβ’s role in autoimmune disease pathogenesis?
Utilize patient-derived PBMCs or thymic organoids to measure TPβ expression via multiplex cytokine arrays and single-cell RNA-seq. Correlate TPβ levels with autoimmune markers (e.g., anti-dsDNA in lupus). For mechanistic studies, employ siRNA knockdown in Jurkat T-cells to assess downstream signaling (e.g., NF-κB activation) .
Methodological Guidance
Designing assays to distinguish TPβ from homologous isoforms (TPα/TPγ):
- Use isoform-specific antibodies (e.g., anti-TPβ C-terminal antibodies).
- Design CRISPR guide RNAs targeting variable exons for isoform-selective knockout.
- Apply 2D gel electrophoresis to separate isoforms by molecular weight and charge .
Addressing TPβ stability issues in in vitro assays:
- Add protease inhibitors (e.g., PMSF) during protein extraction.
- Use fresh tissue samples and avoid freeze-thaw cycles.
- For long-term studies, employ lentiviral vectors for stable TPβ expression in cell lines .
Statistical approaches for TPβ-related omics data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
